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molecular formula C10H9FO3 B8804673 3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid

3-(3-Fluoro-4-methoxyphenyl)prop-2-enoic acid

Cat. No. B8804673
M. Wt: 196.17 g/mol
InChI Key: VKZYEBQHWQTZKA-UHFFFAOYSA-N
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Patent
US04310675

Procedure details

A mixture of 3-fluoro-anisaldehyde (1.5 g) and malonic acid (2.08 g) in 5 ml pyridine was warmed until clear solution was obtained. To this mixture piperidine (0.4 ml) was added and then the content of the flask was heated at 80° C. for one (1) hour. It was further refluxed for 3 hours. At the end of this period the mixture was poured into 50 ml of cold water. It was then acidified by adding 5 ml of concentrated hydrochloric acid. Upon addition of acid, the solid separated, which was filtered and washed with cold water. The material was dried. Yield=1.7 g. The crude material was crystallized from a mixture of tetrahydrofuran and water. m.p. 227°-230° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=O.C(O)(=O)[CH2:13][C:14]([OH:16])=[O:15].N1CCCCC1.Cl>N1C=CC=CC=1.O>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[CH:5]=[CH:13][C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1OC
Name
Quantity
2.08 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
N1CCCCC1
Step Three
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed until clear solution
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
It was further refluxed for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
Upon addition of acid
CUSTOM
Type
CUSTOM
Details
the solid separated
FILTRATION
Type
FILTRATION
Details
which was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
The material was dried
CUSTOM
Type
CUSTOM
Details
The crude material was crystallized from a mixture of tetrahydrofuran and water

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C=CC(=O)O)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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